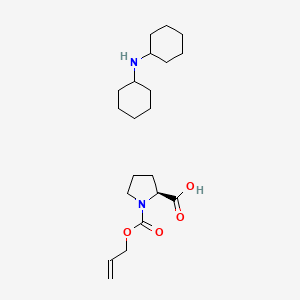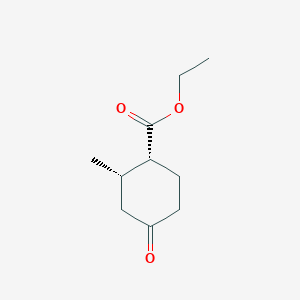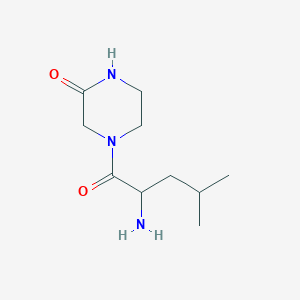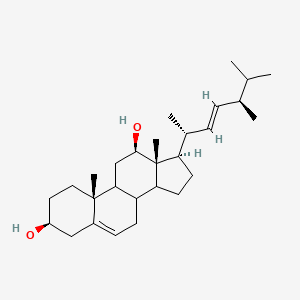
1,2-Pyrrolidinedicarboxylic acid, 1-(2-propen-1-yl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (2S)-
Übersicht
Beschreibung
1,2-Pyrrolidinedicarboxylic acid, 1-(2-propen-1-yl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (2S)- is a useful research compound. Its molecular formula is C21H36N2O4 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Pyrrolidinedicarboxylic acid, 1-(2-propen-1-yl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (2S)- is 380.26750763 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Pyrrolidinedicarboxylic acid, 1-(2-propen-1-yl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Pyrrolidinedicarboxylic acid, 1-(2-propen-1-yl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis in Peptide Research
The compound is notably used in peptide synthesis. Dutta and Morley (1971) discussed the preparation of 2-pyridyl esters of N-acyl-amino-acids and their use in solid-phase peptide synthesis, as well as in the synthesis of O-peptides and depsipeptides (Dutta & Morley, 1971).
Application in Enantiospecific Preparation
Ekhato and Huang (1997) highlighted the use of similar chemical compounds in the enantiospecific preparation of α-methyltryptophan. This process was particularly notable in the preparation of carbon-14 labeled drug candidates for anxiety and emesis (Ekhato & Huang, 1997).
In Synthesis of ω-Heterocyclic Amino Acids
Singh et al. (2005) utilized a compound in the synthesis of ω-heterocyclic-β-amino acids, demonstrating a convenient path to synthesize optically pure compounds from related pyrrolidine carboxylic acid esters (Singh et al., 2005).
Enantioselective Preparation
Goss et al. (2009) discussed the enantioselective preparation of dihydropyrimidones, using similar chemical compounds as intermediates in the synthesis of chiral compounds (Goss et al., 2009).
In Synthesis of Piperazine Derivatives and Anticancer Activity
Kumar et al. (2013) explored the condensation of iminodiacetic acid with various amines, including cyclohexanamine, to synthesize piperazine derivatives with significant anticancer activity (Kumar et al., 2013).
In Michael Addition Reactions
Acheson (1963) reported on the reactions of acetylenecarboxylic acids and their esters with nitrogen-containing heterocyclic compounds, which are important in Michael addition reactions (Acheson, 1963).
In Complexation and Spin States Studies
Galadzhun et al. (2019) synthesized phenyl ester and benzyl ester derivatives from a similar pyridine carboxylic acid, exploring their complexation with Fe[BF4]2·6H2O and studying the spin states of their iron(II) complexes (Galadzhun et al., 2019).
Wirkmechanismus
Target of Action
The primary target of Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate is currently unknown. The compound is a complex derivative of dicyclohexylamine, a secondary amine
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo nucleophilic addition reactions . In these reactions, the compound could interact with its targets and induce changes in their function.
Biochemical Pathways
Given the compound’s potential to undergo nucleophilic addition reactions , it could potentially influence a variety of biochemical pathways depending on its specific biological targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate are not well-studied. As a derivative of dicyclohexylamine, it is expected to have similar properties. Dicyclohexylamine is sparingly soluble in water , which could impact its absorption and distribution in the body.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H13NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h11-13H,1-10H2;2,7H,1,3-6H2,(H,11,12)/t;7-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGYDVYIVOFJTQ-ZLTKDMPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC1C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@H]1C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110637-45-1 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(2-propen-1-yl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110637-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B3212811.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3212822.png)
![N-(2,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3212824.png)
![1-(4-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3212833.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3212845.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3212851.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3212862.png)
![(Z)-2-(4-bromobenzylidene)-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B3212865.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212881.png)


![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212910.png)
![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3212912.png)